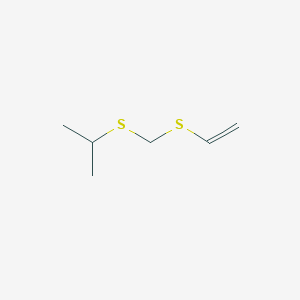
Isopropylthio(vinylthio)methane
Description
Isopropylthio(vinylthio)methane is a sulfur-containing organic compound featuring a methane backbone substituted with an isopropylthio (-S-iPr) group and a vinylthio (-S-CH₂CH₂) group. While direct experimental data for this compound is absent in the provided evidence, its structure can be inferred from analogous bis(thio)methane derivatives. Such compounds are characterized by thioether linkages, which influence reactivity, stability, and applications in fields like polymer chemistry or agrochemical synthesis .
Properties
CAS No. |
10340-72-4 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-(ethenylsulfanylmethylsulfanyl)propane |
InChI |
InChI=1S/C6H12S2/c1-4-7-5-8-6(2)3/h4,6H,1,5H2,2-3H3 |
InChI Key |
GKQYQGNMBAPBFU-UHFFFAOYSA-N |
SMILES |
CC(C)SCSC=C |
Canonical SMILES |
CC(C)SCSC=C |
Synonyms |
Isopropylthio(vinylthio)methane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares Isopropylthio(vinylthio)methane with structurally related compounds from the evidence:
Key Observations:
- Substituent Effects : Chloroethylthio derivatives (e.g., compounds in ) exhibit high electrophilicity, enabling alkylation of biomolecules (e.g., DNA), which correlates with their use in chemical warfare. In contrast, the isopropyl and vinyl groups in this compound likely reduce electrophilicity, making it less toxic but more suitable for industrial processes .
- Reactivity : The vinylthio group in the target compound offers sites for polymerization or Michael addition reactions, a feature absent in chloroethylthio analogs. This property could be exploited in creating sulfur-rich polymers or functionalized materials .
- Adapting these methods with isopropyl and vinyl thiols may yield the target compound .
Physicochemical and ADMET Properties
- Solubility and Lipophilicity : Chloroethylthio compounds (e.g., ) are moderately lipophilic due to chloro substituents, enhancing membrane permeability but increasing bioaccumulation risks. The isopropyl and vinyl groups in this compound may reduce lipophilicity, improving aqueous solubility and environmental safety.
- Toxicity: Chloroethylthio derivatives are potent vesicants and carcinogens, whereas the absence of halogens in this compound suggests lower acute toxicity. However, vinylthio groups may pose risks of metabolic oxidation to sulfoxides or sulfones, requiring further toxicological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


